molecular formula C18H25NO3 B584845 16,17-Dehydro Capsaicin-d3 CAS No. 1346606-76-5

16,17-Dehydro Capsaicin-d3

Cat. No. B584845
CAS RN: 1346606-76-5
M. Wt: 306.42
InChI Key: LSIRKKJMETWUBA-HPFTVYJYSA-N
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Description

16,17-Dehydro Capsaicin-d3 is the labelled analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin . It is a natural compound isolated from chili peppers .


Synthesis Analysis

The synthesis of 16,17-Dehydro Capsaicin-d3 involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis using 2-methylbut-3-en-2-ol . The E-selective olefin metathesis of methyl hept-6-enoate with but-3-en-2-one leads to an alpha,beta-unsaturated ketone compound, which is subject to Wittig reaction with Ph3P+MeBr-, providing the corresponding 1,3-diene derivative .


Molecular Structure Analysis

The molecular formula of 16,17-Dehydro Capsaicin-d3 is C18H25NO3 . The molecular weight is 303.4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 16,17-Dehydro Capsaicin-d3 include amidation, olefin metathesis, and Wittig reaction .


Physical And Chemical Properties Analysis

The predicted density of 16,17-Dehydro Capsaicin-d3 is 1.054±0.06 g/cm3 . The predicted boiling point is 527.1±50.0 °C .

Safety And Hazards

The safety data sheet for Dihydro capsaicin-d3, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRKKJMETWUBA-HPFTVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,17-Dehydro Capsaicin-d3

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